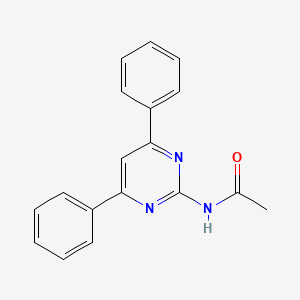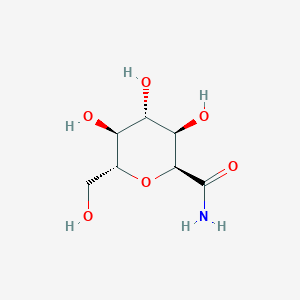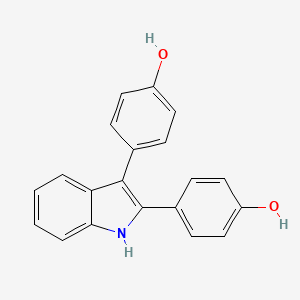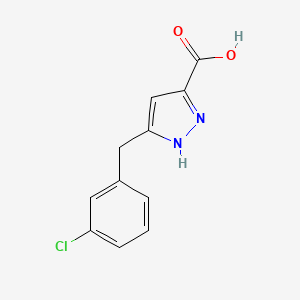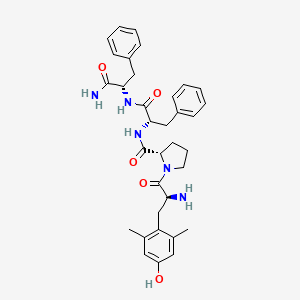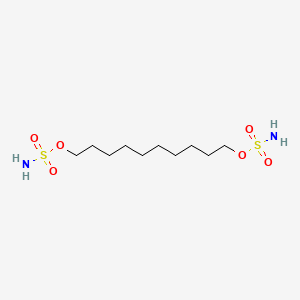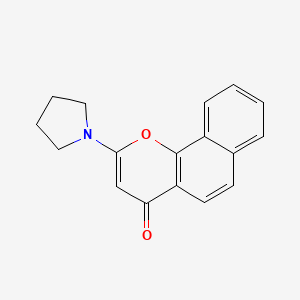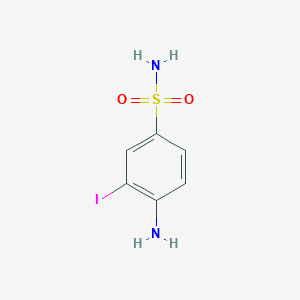
4-Amino-3-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-iodo-benzenesulfonamide is an organic compound with the molecular formula C6H7IN2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 4-position and an iodine atom at the 3-position on the benzene ring.
Preparation Methods
The synthesis of 4-Amino-3-iodo-benzenesulfonamide typically involves the iodination of 4-Amino-benzenesulfonamide. One common method includes the reaction of 4-Amino-benzenesulfonamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions. The reaction proceeds as follows:
4-Amino-benzenesulfonamide+I2+NaOCl→4-Amino-3-iodo-benzenesulfonamide+NaCl+H2O
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Amino-3-iodo-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
4-Amino-3-iodo-benzenesulfonamide has several scientific research applications:
Biological Studies: The compound is used in studies investigating enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: It serves as a precursor in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-iodo-benzenesulfonamide in biological systems often involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and leading to therapeutic effects in conditions like cancer and glaucoma. The iodine atom may also play a role in enhancing the binding affinity and specificity of the compound for its molecular targets .
Comparison with Similar Compounds
Similar compounds to 4-Amino-3-iodo-benzenesulfonamide include other halogenated benzenesulfonamides, such as 4-Amino-3-chloro-benzenesulfonamide and 4-Amino-3-bromo-benzenesulfonamide. These compounds share similar chemical properties and reactivity but differ in their halogen substituents, which can influence their biological activity and applications. The presence of the iodine atom in 4-Amino-3-iodo-benzenesulfonamide makes it unique, as iodine is larger and more polarizable than chlorine or bromine, potentially leading to different interactions with biological targets .
Properties
CAS No. |
60154-06-5 |
|---|---|
Molecular Formula |
C6H7IN2O2S |
Molecular Weight |
298.10 g/mol |
IUPAC Name |
4-amino-3-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H7IN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) |
InChI Key |
HCODCRHNVCTCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


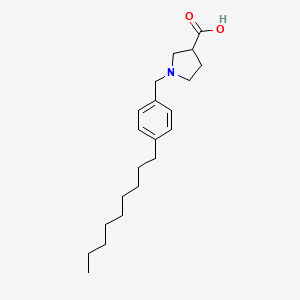

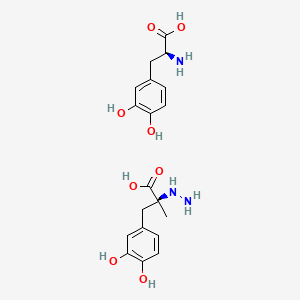
![[3-(carbamoyloxymethyl)-1,4-dihydroxy-5,8-dioxonaphthalen-2-yl]methyl carbamate](/img/structure/B3063122.png)
